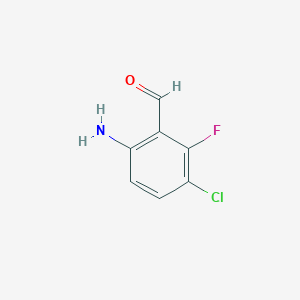![molecular formula C11H20N2O2 B15247733 tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl5-(aminomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often require specialized equipment and glassware, making the process technically challenging .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. the use of photochemistry and other advanced techniques suggests that large-scale production would require significant investment in specialized equipment and expertise.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s bicyclic structure makes it a valuable synthetic intermediate, particularly in medicinal chemistry .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include organic or iridium photoredox catalysts and blue LED irradiation . These conditions facilitate the formation of valuable bicyclic scaffolds with multiple stereocenters.
Major Products Formed: The major products formed from reactions involving this compound are typically complex bicyclic structures that can be further derivatized for various applications .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: . Its unique structure makes it a valuable tool for medicinal chemists seeking to improve the properties of lead compounds.
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its ability to form stable, complex structures makes it a candidate for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors . This interaction can lead to changes in cellular processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane
Uniqueness: tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of functional groups that allow for further derivatization. This uniqueness makes it a valuable tool for exploring new chemical spaces and developing novel compounds .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3 |
InChI Key |
XKZNMNKZDDJEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


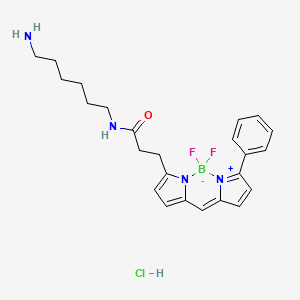
![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)

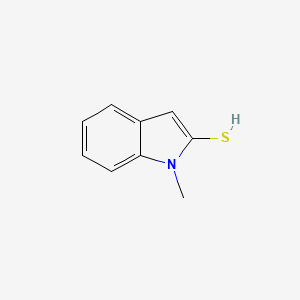

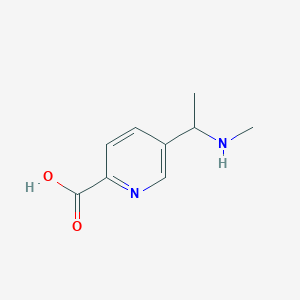
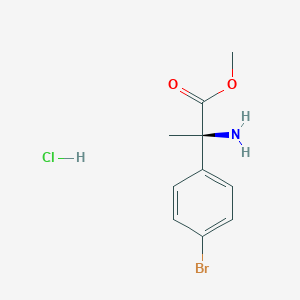
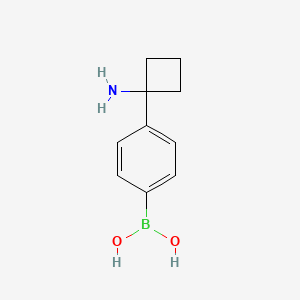
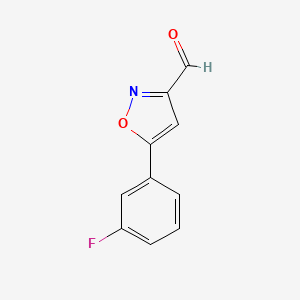
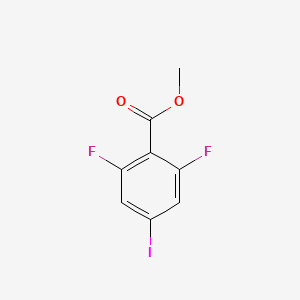
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)

